molecular formula C19H16ClN3O2S B2836586 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-59-4

4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2836586
CAS No.: 361168-59-4
M. Wt: 385.87
InChI Key: JCVOKBOXGXZIBK-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound is part of a group of chemicals that can be synthesized for heterocyclic synthesis. Such compounds are often used in the creation of diverse chemical structures with potential applications in pharmaceuticals and materials science. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, a related group of compounds, were synthesized and investigated for their reactivity towards different nitrogen nucleophiles, leading to the production of various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
  • Molecular Docking and Quantum Chemical Calculations :

    • The molecular structure and spectroscopic data of similar compounds have been obtained using Density Functional Theory (DFT) and other computational methods. These studies can be essential for understanding the electronic properties and potential reactivity of these compounds. A study performed on a related molecule revealed insights into the molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (Viji et al., 2020).
  • Synthesis of Related Compounds for Biological Applications :

    • Variants of this compound have been synthesized and tested for their antibacterial activity. For example, a series of novel oxadiazoles, which include structurally similar compounds, demonstrated significant antibacterial activity against various bacterial strains (Rai et al., 2009).
  • Antimicrobial and Antifungal Studies :

    • Some derivatives of this compound have been screened for their antimicrobial and antifungal functionalities. These studies are crucial for developing new pharmaceuticals and understanding the interactions of these compounds with biological systems (Okasha et al., 2022).
  • Applications in Polymer Science :

    • Pyrazoline-based compounds, which are structurally related, have been used to synthesize new series of polyamides and polyimides. These polymers have been characterized for their solubility, thermal properties, and potential applications in materials science (Mikroyannidis, 1997).
  • Synthesis and Pharmacological Evaluation :

    • Some of these compounds have been synthesized and evaluated for their potential in pharmacological applications, such as their antimicrobial activity. This research is pivotal for discovering new drugs and understanding the mechanism of action of these compounds (Patel et al., 2013).
  • Cytotoxicity Studies :

    • Studies have been conducted to evaluate the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives, which are similar to the compound . These studies help in assessing the potential use of these compounds in cancer treatment (Hassan et al., 2014).

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-15-8-6-14(7-9-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOKBOXGXZIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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